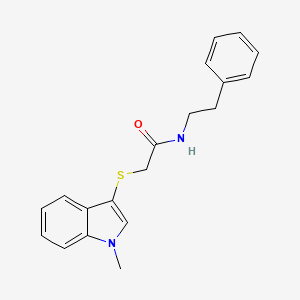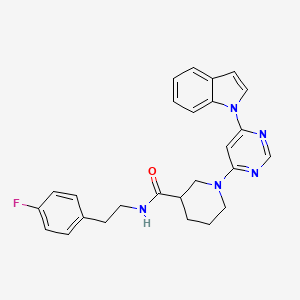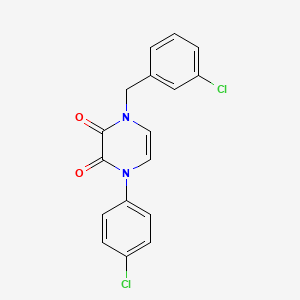![molecular formula C8H14ClF3N2 B2836609 2-(2,2,2-Trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole hydrochloride CAS No. 2256060-27-0](/img/structure/B2836609.png)
2-(2,2,2-Trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2,2-Trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole hydrochloride is a chemical compound with the CAS Number: 2256060-27-0 . It has a molecular weight of 230.66 and its IUPAC name is 2-(2,2,2-trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole hydrochloride . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13F3N2.ClH/c9-8(10,11)5-13-3-6-1-12-2-7(6)4-13;/h6-7,12H,1-5H2;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
The compound is solid in its physical form . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.Applications De Recherche Scientifique
Enhanced Anion Receptors
Fluorinated compounds, such as those derived from pyrrole, have been explored for their role as enhanced anion receptors. The incorporation of fluorine atoms into the pyrrole ring significantly increases the binding affinity for anions like fluoride, chloride, and dihydrogen phosphate. This enhancement in anion binding is attributed to the electron-withdrawing effect of the fluorine atoms, which stabilizes the anion-receptor complex. These fluorinated receptors are not only more efficient but also selective, with potential applications in sensing technologies and possibly in the removal or detection of anions in environmental and biological systems (Anzenbacher et al., 2000).
Synthesis of Fluorinated Heterocycles
Research has also focused on the synthesis of fluorinated pyrrole derivatives, leveraging the unique reactivity of fluorinated intermediates. For instance, microwave-assisted fluorination of 2-acylpyrroles has been developed to introduce fluorine into the pyrrole ring, leading to the synthesis of novel fluorinated pyrrole-imidazole alkaloids. This method represents a convenient approach to access fluorinated heterocycles, which are of interest for their pharmaceutical and agrochemical properties due to the impact of fluorination on biological activity and stability (Troegel & Lindel, 2012).
Structural Characterization and Reactivity
The structural characterization and reactivity of fluorinated pyrroles have been extensively studied, revealing insights into their electronic structure, bonding, and potential as building blocks for further synthetic applications. For example, the synthesis and characterization of new heterocyclic compounds, incorporating fluorinated pyrrole units, have been reported, providing valuable information on their electronic properties, stability, and reactivity. Such studies are foundational for the development of new materials and molecules with tailored properties for various applications, including non-linear optics and drug design (Murthy et al., 2017).
Catalytic Applications
Catalytic transformations utilizing fluorinated pyrroles have been explored to develop novel synthetic methodologies. The use of such compounds in catalytic reactions can lead to the efficient synthesis of complex molecules, including natural products and potential pharmaceuticals. For instance, the Rh-catalyzed transannulation of N-tosyl-1,2,3-triazoles with terminal alkynes to form pyrroles showcases the utility of fluorinated intermediates in catalysis, providing a straightforward approach to synthesize substituted pyrroles (Chattopadhyay & Gevorgyan, 2011).
Propriétés
IUPAC Name |
5-(2,2,2-trifluoroethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2.ClH/c9-8(10,11)5-13-3-6-1-12-2-7(6)4-13;/h6-7,12H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTNOQDXVHWNAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)CC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-Trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(4-tert-butylphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2836529.png)

![1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836532.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-methoxyphenyl)acetate](/img/structure/B2836536.png)
![(E)-3-(2-methylfuran-3-yl)-6-(2-methylstyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2836537.png)

![1-methyl-3-(2-oxopropyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2836543.png)

![4-Bromobenzo[de]isochromene-1,3-dione](/img/structure/B2836546.png)

![N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B2836548.png)
